5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXWABYEKVHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 5-fluoro-2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Pyridazinone Formation: The amine is then reacted with a suitable pyridazinone precursor under acidic or basic conditions to form the pyridazinone moiety.
Alkylation: The resulting intermediate is alkylated with a propylating agent to introduce the propyl group.
Final Coupling: The final step involves coupling the alkylated intermediate with the pyridazinone moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group and ester intermediates (if present in synthesis) undergo hydrolysis under specific conditions:
-
Example: Methyl ester derivatives of analogous sulfonamides hydrolyze quantitatively to carboxylic acids using LiOH in aqueous THF/MeOH .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonamide group activates the benzene ring for SNAr at the 5-fluoro and 2-methoxy positions:
-
The 5-fluoro group is particularly reactive due to the para-directing effect of the sulfonamide.
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Methoxy groups may undergo demethylation under harsh acidic conditions (e.g., H₂SO₄) .
Amide Bond Formation
The propylamine linker participates in amidation reactions, often mediated by coupling agents:
-
Activation of carboxylic acids (e.g., intermediates) with EDC/HOBt in DMF is standard for amide synthesis .
Metal-Catalyzed Coupling Reactions
The pyridazinone ring and aryl groups undergo cross-couplings:
-
Example: A boronate ester reacted with a pyridazinone derivative under Suzuki conditions to form biaryl products .
Redox Reactions
Key redox transformations include:
-
The sulfur center in the sulfonamide is stable under mild conditions but may oxidize to sulfonic acid with strong oxidizers.
Thermal and pH Stability
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzenesulfonamide backbone with a fluorine atom and a methoxy group attached to the benzene ring, along with a pyridazinyl moiety linked through a propyl chain. The synthesis typically involves several key steps:
- Reagents : Common reagents include triethylamine or sodium bicarbonate.
- Conditions : The reaction conditions, such as temperature control and solvent choice (e.g., dichloromethane or dimethylformamide), are crucial for optimizing yield and purity.
- Purification : Techniques such as recrystallization or chromatography are employed for product isolation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects comparable to standard anti-inflammatory drugs such as indomethacin. It has been identified as part of a series of compounds targeting multiple inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Analgesic Properties
Case studies have shown that derivatives of this compound demonstrate analgesic activity, suggesting its potential use in pain management therapies. This aligns with findings from related compounds that have shown efficacy in reducing pain and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group contribute to its binding affinity and selectivity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Variations
- Target Compound: Features a propyl linker between the pyridazinone and benzenesulfonamide, with 5-fluoro and 2-methoxy substituents on the benzene ring.
- 5a–c Analogs: Replace the propyl linker with a benzyloxy group attached to the pyridazinone. Substituents on the benzyl moiety vary: 5a: Plain benzyl. 5b: 4-Nitrobenzyl. 5c: 4-Cyanobenzyl.
For example, the nitro group in 5b enhances electron-withdrawing effects, while the cyano group in 5c introduces steric and electronic modulation.
Spectroscopic and Analytical Data
Key data for 5a–c are summarized below:
| Compound | Substituent | Molecular Formula | HRMS [M+Na]+ (Calcd/Found) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| 5a | Benzyl | C₁₇H₁₅N₃O₄S | 380.057548 / 380.067428 | 5.41 (s, 2H, -OCH₂Ph) |
| 5b | 4-Nitrobenzyl | C₁₇H₁₄N₄O₆S | 425.052626 / 425.052865 | 8.34–8.21 (m, Ar-H, NO₂); 5.41 (s) |
| 5c | 4-Cyanobenzyl | C₁₈H₁₄N₄O₄S | 405.062797 / 405.062819 | 7.90 (dd, Ar-H, CN); 5.35 (s) |
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in 5b) downfield-shift aromatic protons (δ 8.34–8.21).
- The cyano group in 5c induces distinct splitting patterns (e.g., δ 7.90 dd for adjacent protons).
- Target Compound : While HRMS/NMR data for the target are unavailable in the provided evidence, its methoxy and fluoro groups are expected to upfield-shift aromatic protons compared to 5a–c, based on analogous sulfonamide systems.
Pharmacological Implications
- 5a–c : The benzyloxy group may enhance membrane permeability due to lipophilicity, while electron-withdrawing groups (5b, 5c) could improve target binding in enzymes like carbonic anhydrase.
- Target Compound : The propyl linker and methoxy/fluoro substituents may balance solubility and selectivity. Fluoro groups often enhance metabolic stability, while methoxy groups can modulate hydrogen-bonding interactions.
Biological Activity
5-Fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzenesulfonamides and is characterized by the presence of a fluorine atom, a methoxy group, and a pyridazinyl moiety linked through a propyl chain. Its complex structure suggests varied biological interactions, particularly in inflammatory pathways.
The biological activity of this compound primarily involves its inhibition of specific enzymes associated with inflammatory processes. Research indicates that this compound may target:
- Carbonic Anhydrase : Involved in regulating pH and fluid balance.
- Cyclooxygenase (COX) : Key enzymes in the inflammatory response.
In vitro studies have demonstrated that this compound exhibits multi-target inhibitory activity, suggesting its potential therapeutic applications in managing inflammatory diseases and possibly cancer.
In Vitro Studies
Recent studies have highlighted its effectiveness in inhibiting various cell lines. For instance:
- Cancer Cell Lines : The compound showed promising results against several cancer cell lines, indicating potential as an anticancer agent.
- Inflammatory Models : It was effective in reducing inflammation markers in cellular models, supporting its application in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. The fluorine atom enhances lipophilicity, improving membrane permeability, while the methoxy group may influence binding interactions with target proteins.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Nitration and Reduction : Starting from 5-fluoro-2-methoxybenzenesulfonamide, nitration introduces a nitro group, followed by reduction to form the corresponding amine.
- Pyridazinone Formation : The amine is reacted with a suitable pyridazinone precursor under acidic or basic conditions.
- Alkylation : The resulting intermediate is alkylated with a propylating agent.
- Final Coupling : The alkylated intermediate is coupled with the pyridazinone moiety to yield the target compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₃O₄S |
| Molecular Weight | 335.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound on human fibroblast cells stimulated by pro-inflammatory cytokines. Results indicated a significant reduction in cytokine production when treated with varying concentrations of this compound, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
In another study focused on its anticancer properties, the compound was tested against various cancer cell lines including breast and colon cancer cells. It exhibited IC50 values in the low micromolar range, suggesting robust anticancer activity that warrants further investigation for clinical applications.
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core, followed by sulfonamide coupling. Key steps include:
- Step 1: Alkylation of 6-oxopyridazin-1(6H)-ylpropylamine with a fluorinated benzenesulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2: Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies .
- Step 3: Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Critical Parameters: Reaction temperature (<5°C for sulfonamide coupling), solvent polarity (DMF for solubility), and stoichiometric control to minimize byproducts .
Basic: How is the compound structurally characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the sulfonamide (–SO₂NH–, δ 7.8–8.2 ppm), pyridazinone (δ 6.5–7.5 ppm), and methoxy group (δ 3.8–4.0 ppm) .
- ¹³C NMR: Confirms aromatic carbons (δ 110–160 ppm) and sulfonamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyridazinone C=O (1680–1700 cm⁻¹) .
Basic: What functional groups dictate its reactivity and pharmacological potential?
Methodological Answer:
Key functional groups include:
- Sulfonamide (–SO₂NH–): Participates in hydrogen bonding with enzyme active sites (e.g., PDE4 or HDACs) .
- Pyridazinone: Acts as a hydrogen bond acceptor, enhancing solubility and target affinity .
- Fluoro and Methoxy Substituents: Electron-withdrawing fluoro groups increase metabolic stability; methoxy improves membrane permeability .
Experimental Validation: Replace methoxy with hydroxyl to assess solubility changes via logP measurements .
Advanced: How can reaction yield and purity be optimized during synthesis?
Methodological Answer:
- Yield Optimization:
- Purity Control:
- Monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:1) .
- Recrystallize final product from ethanol/water (80:20) to achieve >95% purity .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- PDE4 Inhibition: Measure cAMP levels in HEK293 cells using ELISA; IC₅₀ values <1 µM suggest potency .
- HDAC Inhibition: Fluorometric assays with HeLa cell lysates; compare inhibition to SAHA (vorinostat) .
- Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., MCF-7) to assess selectivity .
Data Interpretation: Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell passage number) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification: Re-analyze compound via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude degradation .
- Structural Confirmation: Compare ¹H NMR with published spectra of analogs (e.g., NBI-74330) to confirm integrity .
- Assay Standardization: Use internal controls (e.g., rolipram for PDE4 assays) to normalize inter-lab variability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modification Strategies:
- Replace methoxy with ethoxy or cyclopropylmethoxy to study steric effects on target binding .
- Introduce methyl groups on the pyridazinone to assess hydrophobic interactions .
- Activity Correlation:
- Test derivatives in PDE4 inhibition assays; plot substituent size vs. IC₅₀ to identify optimal groups .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with PDE4 (PDB: 1XM6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
